Spadin

Antidepressant drug discovery Rapid-acting therapeutics Behavioral pharmacology

Spadin is the first endogenous natural peptide antagonist of TREK-1 (KCNK2/K2P2.1), derived from sortilin maturation. Unlike generic TREK-1 inhibitors, Spadin selectively blocks arachidonic acid-mediated channel activation without affecting basal currents, enabling precise allosteric mechanism studies. Demonstrates rapid 4-day antidepressant onset vs. fluoxetine's 3–4 weeks, with documented absence of TREK-1-related side effects (pain, epilepsy, cardiac). Essential reference standard for SAR programs developing TREK-1-targeted peptides. Brain-penetrant in rodent models. Supplied as trifluoroacetate salt, ≥95% HPLC.

Molecular Formula C96H142N26O22
Molecular Weight 2012.352
CAS No. 1270083-24-3; 632-99-5
Cat. No. B2782784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpadin
CAS1270083-24-3; 632-99-5
Molecular FormulaC96H142N26O22
Molecular Weight2012.352
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
InChIInChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
InChIKeyWMSPWLIEKXALQP-WSSJNERPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spadin (CAS 1270083-24-3) for Antidepressant Research: Procurement Specifications and Baseline Characterization


Spadin (CAS: 1270083-24-3; sequence: YAPLPRWSGPIGVSWGLR) is an 18-amino acid natural peptide derived from the post-translational maturation of the sortilin receptor (NTSR3) [1]. It functions as a potent and selective antagonist of the TWIK-related potassium channel-1 (TREK-1, also designated KCNK2 or K2P2.1) [1]. Characterized by a molecular weight of 2012.35 g/mol, spadin is distinguished as the first identified natural peptide with antidepressant properties, acting through a novel mechanism distinct from classical monoaminergic agents [1]. Its core value proposition for research procurement lies in its ability to probe TREK-1 channel function with nanomolar affinity while exhibiting brain penetrance in rodent models [1][2]. Commercial availability is typically as a trifluoroacetate salt with purity specifications ≥95% [2].

Spadin (CAS 1270083-24-3) vs. TREK-1 Channel Inhibitors: Why Generic Substitution Fails in Depression Research


Generic substitution with alternative TREK-1 channel inhibitors or classical antidepressants is not scientifically viable in depression research contexts where spadin is the target compound. While other TREK-1 blockers exist (e.g., sipatrigine, EC50 = 16 μM [1]; selected dihydropyridines), they lack spadin's unique dual origin—it is an endogenous peptide fragment of sortilin, a receptor that physically associates with TREK-1 in neuronal tissues [2]. This biological context confers a specific allosteric antagonism mechanism: spadin selectively prevents arachidonic acid (AA)-mediated activation of TREK-1 without affecting basal channel currents or activation by other stimuli (e.g., BL-1249, CDC) [3]. Consequently, substitution with a generic TREK-1 inhibitor would introduce different off-target profiles and lose the rapid onset of action (4 days vs. 3-4 weeks for fluoxetine) and the documented absence of TREK-1-related side effects (pain, epilepsy, cardiac) that distinguish spadin in vivo [2][4][5].

Spadin (CAS 1270083-24-3) Quantitative Differentiation Guide: Head-to-Head Comparisons with Fluoxetine and PE 22-28


Spadin vs. Fluoxetine: Quantified Onset of Antidepressant Action

Spadin achieves a measurable antidepressant response within 4 days of treatment, whereas the classical SSRI fluoxetine requires 3–4 weeks to manifest comparable therapeutic effects [1][2]. In the novelty suppressed feeding test, a 4-day sub-chronic treatment with spadin significantly reduced latency to feed compared to both saline and fluoxetine-treated mice (p<0.001 vs. saline) [3]. This temporal advantage is mechanistically linked to spadin's direct TREK-1 channel antagonism rather than indirect monoaminergic modulation [1].

Antidepressant drug discovery Rapid-acting therapeutics Behavioral pharmacology

Spadin TREK-1 Channel Affinity: Binding (Ki) and Functional (IC50) Potency Quantification

Spadin binds specifically to TREK-1 channels with a Ki of 10 nM in COS-7 cell homogenates expressing K2P2.1/TREK1 [1][2]. It also binds to the sortilin receptor in C13NJ microglial cells with a Ki of 8 nM [2]. Functionally, spadin inhibits arachidonic acid-induced TREK-1 currents with an IC50 of 70.7 nM (71 nM reported by multiple vendors) [2]. In contrast, the synthetic spadin analog PE 22-28 displays an IC50 of 0.12 nM on hTREK-1/HEK cells, representing approximately 333- to 500-fold greater functional potency than spadin's 40–60 nM IC50 in the same patch-clamp assay system [3].

Ion channel pharmacology TREK-1/K2P2.1 inhibition Binding affinity assays

Spadin In Vivo Duration of Action: Pharmacodynamic Window Quantification

Spadin's antidepressant activity in vivo is limited to approximately 7 hours post-administration, after which the effect disappears [1][2]. In direct comparison, the shortened analog PE 22-28 exhibits a substantially prolonged duration of action, maintaining activity for up to 23 hours—a 3.3-fold extension [1]. This difference is attributed to enhanced proteolytic stability of the 7-amino-acid PE 22-28 sequence (Gly-Val-Ser-Trp-Gly-Leu-Arg) relative to the full-length 18-amino-acid spadin peptide [1].

Peptide pharmacokinetics In vivo stability Duration of antidepressant action

Spadin vs. TREK-1 Knockout and Other K2P Channels: Selectivity Profile Quantification

Spadin demonstrates high selectivity for TREK-1 over closely related K2P family members. Electrophysiological studies in Xenopus laevis oocytes show that spadin (1 μM) does not inhibit TREK-2 channel currents either under basal conditions or following chemical activation [1]. Additionally, spadin has no effect on other potassium channels belonging to the K2P family [2]. Critically, spadin exhibits no intrinsic blocking activity on basal TREK-1 currents; it specifically antagonizes arachidonic acid (AA)-mediated activation of TREK-1 by 52.2 ± 14.7% when pre-applied at 1 μM before AA stimulation [1]. This state-dependent, allosteric antagonism is unique among TREK-1 inhibitors and mechanistically explains the absence of TREK-1-related side effects (pain hypersensitivity, seizure susceptibility, cardiac arrhythmia) observed with genetic TREK-1 deletion [2][3].

Ion channel selectivity K2P channel family Off-target pharmacology

Spadin-Induced Neurogenesis and CREB Activation: Quantified Biomarker Response

Spadin treatment induces measurable increases in hippocampal neurogenesis and CREB phosphorylation after only 4 days of intravenous administration in mice [1][2]. This is quantified by increased BrdU-positive cell counts in the dentate gyrus and elevated phosphoCREB immunoreactivity [1]. Notably, the synthetic spadin analog PE 22-28 and its derivative G/A-PE 22-28 produce an even more prominent effect on neurogenesis after the same 4-day treatment duration [3]. In addition, PE 22-28 enhances synaptogenesis, measured by a significant increase in PSD-95 expression levels in mouse cortical neurons [3]. The ability to achieve these neuroplasticity biomarkers within 4 days contrasts sharply with classical SSRIs, which require chronic (weeks-long) administration to induce comparable hippocampal changes [2].

Adult hippocampal neurogenesis CREB phosphorylation Synaptic plasticity

Spadin Brain Penetrance and In Vivo Pharmacodynamic Efficacy

Spadin is documented as brain penetrant in mouse models . In vivo efficacy is demonstrated by its ability to increase 5-HT neuron firing rate in the dorsal raphe nucleus and induce CREB phosphorylation in the hippocampus following systemic (intravenous) administration [1]. In five distinct behavioral tests predictive of antidepressant response, spadin-treated mice exhibited resistance to depression comparable to TREK-1 knockout (kcnk2⁻/⁻) mice [1]. While quantitative brain-to-plasma ratios are not reported in primary literature, the functional readouts (5-HT neurotransmission enhancement, CREB activation, neurogenesis) provide pharmacodynamic evidence of CNS target engagement [1].

Blood-brain barrier penetration CNS drug delivery In vivo target engagement

Spadin (CAS 1270083-24-3) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Rapid-Onset Antidepressant Mechanism Studies Requiring TREK-1-Specific Pharmacology

Given spadin's documented onset of antidepressant action within 4 days versus fluoxetine's 3–4 weeks (Section 3, Evidence_Item 1), procurement of spadin is optimal for research programs investigating fast-acting antidepressant mechanisms [1]. The compound's TREK-1 selectivity (no inhibition of TREK-2, TRAAK, or other K2P family members; Section 3, Evidence_Item 4) enables precise dissection of TREK-1-specific contributions to mood regulation without confounding off-target effects [2]. Applications include electrophysiological studies of TREK-1 channel function in native neurons, behavioral pharmacology in rodent models of depression, and validation of TREK-1 as a therapeutic target in drug discovery pipelines [1][3].

Benchmark Reference Standard for Analog Development and Structure-Activity Relationship Studies

Spadin serves as the essential reference standard for any research program developing or evaluating TREK-1-targeted peptides. As the endogenous natural peptide from which optimized analogs (e.g., PE 22-28, retro-inverso variants) were derived, spadin provides the baseline comparator for affinity (Ki = 10 nM), functional potency (IC50 = 40–60 nM), and in vivo duration (≤7 h) against which all synthetic analogs are benchmarked (Section 3, Evidence_Items 2–3) [3][4]. Procurement is indicated for SAR studies, peptide engineering efforts (truncation, cyclization, retro-inverso modification), and any project requiring head-to-head validation of novel TREK-1 inhibitors against the natural reference compound [5].

Neuroplasticity and Hippocampal Neurogenesis Research with Compressed Timelines

For studies examining rapid induction of adult hippocampal neurogenesis and synaptic plasticity, spadin provides a validated tool capable of increasing BrdU+ neuron counts and phosphoCREB levels after only 4 days of treatment (Section 3, Evidence_Item 5) [1]. This contrasts with classical SSRIs requiring chronic (3–4 week) administration to achieve comparable neuroplasticity endpoints [2]. Applications include investigations of CREB signaling pathways, BrdU-based neurogenesis assays, and synaptic protein (e.g., PSD-95) expression analyses in the context of mood disorder research. For maximal neurogenic effect within the same 4-day window, the analog G/A-PE 22-28 may be considered as a superior alternative (Section 3, Evidence_Item 5) [3].

Selective TREK-1 Antagonism Studies: Probing AA-Mediated Activation Pathways

Spadin's unique mechanism of action—selective antagonism of arachidonic acid (AA)-induced TREK-1 activation without affecting basal currents or activation by BL-1249, CDC, or DHA—makes it an indispensable tool for investigating state-dependent TREK-1 modulation (Section 3, Evidence_Item 4) [4]. Procurement is indicated for electrophysiology experiments (two-electrode voltage clamp, patch-clamp) in heterologous expression systems (Xenopus oocytes, HEK293, COS-7) and native neuronal preparations, where spadin's 52.2 ± 14.7% reduction of AA-induced TREK-1 activation (1 μM pre-application) provides a quantifiable pharmacodynamic readout [4]. The lack of intrinsic channel blocking activity distinguishes spadin from direct pore blockers and enables allosteric mechanism studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.